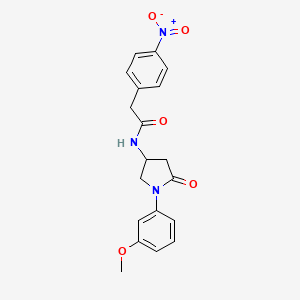

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-27-17-4-2-3-16(11-17)21-12-14(10-19(21)24)20-18(23)9-13-5-7-15(8-6-13)22(25)26/h2-8,11,14H,9-10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZOCQYZQKWLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is an organic compound characterized by its unique structural features, which include a pyrrolidine ring and aromatic moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H19N3O5

- Molecular Weight : 385.38 g/mol

Structural Features

| Feature | Description |

|---|---|

| Aromatic Rings | Contains methoxy and nitro-substituted phenyl groups |

| Heterocyclic Structure | Pyrrolidinone ring contributes to biological activity |

| Functional Groups | Acetamide and nitro groups enhance reactivity |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways, leading to various physiological effects.

- Gene Expression Alteration : The compound may modulate the expression of genes associated with inflammation and oxidative stress responses.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activities in vitro:

- Anti-inflammatory Activity : Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures.

- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Case Study Example

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results showed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 12 µM

- MCF7: 15 µM

- A549: 18 µM

These findings indicate that the compound possesses selective cytotoxicity against cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-acetamide | Moderate anti-inflammatory | 25 |

| N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-acetamide | Low anticancer activity | 35 |

| N-(1-(4-nitrophenyl)-5-oxopyrrolidin-3-yl)-2-acetamide | High enzyme inhibition | 10 |

This comparative analysis reveals that the nitro group in our compound enhances its biological activity compared to other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidinone Cores

- 2-(4-Chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896273-40-8): Key Difference: Replaces the 4-nitrophenyl group with a 4-chlorophenyl substituent. Molecular Weight: 358.8 g/mol (vs. 369.38 g/mol for the target compound).

- N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide: Key Difference: Incorporates a cyclohexyl group and propyl chain instead of the 3-methoxyphenyl and 4-nitrophenyl moieties. Synthesis: Prepared via sodium hydride-mediated cyclization (78% yield) .

Analogues with 4-Nitrophenyl-Acetamide Moieties

- 2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-(4-Nitrophenyl)Acetamide: Key Difference: Replaces the pyrrolidinone core with an indole scaffold. Characterization: Melting point 165–170°C; confirmed by ¹H/¹³C NMR and ESI-MS (m/z = 479 [M+1]) .

- N-(4-Nitrophenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide (3d-I/3d-A): Key Difference: Features a thiazolidinone ring instead of pyrrolidinone. Tautomerism: Exists as a 1:1 mixture of keto-enol tautomers, confirmed by ¹H NMR . Impact: Thiazolidinones are associated with antimicrobial and antidiabetic activities, suggesting divergent bioactivity compared to pyrrolidinones .

Heterocyclic Variations

- 1,3,4-Thiadiazole Derivatives: Example: Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide (). Activity: Four derivatives showed superior antimicrobial activity against E. coli, B. mycoides, and C. Comparison: Thiadiazoles’ planar structure may enhance DNA intercalation, unlike the non-planar pyrrolidinone core of the target compound .

- Benzothiazole Derivatives (e.g., N-(6-Methoxybenzothiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide): Key Difference: Benzothiazole ring replaces pyrrolidinone. Applications: Benzothiazoles are explored for anticancer and neuroprotective activities, diverging from the target compound’s unexplored bioactivity .

Q & A

Q. Table 1: Representative Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Scaffold formation | Ethanol, piperidine | 0–5°C | 2 h | 65–75% |

| Acetamide coupling | DCM, EDCI, DMAP | RT | 12 h | 70–80% |

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- Spectroscopy :

- NMR : - and -NMR confirm substitution patterns (e.g., methoxy at δ 3.8 ppm, nitro group splitting in aromatic regions) .

- IR : Carbonyl stretches (~1680 cm) validate the pyrrolidinone and acetamide groups.

- Chromatography :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrrolidinone) .

Advanced: How can computational modeling predict the compound’s pharmacokinetic and pharmacodynamic properties?

Answer:

- In silico tools :

- ADMET prediction : SwissADME or ADMETLab estimate solubility (LogP ~2.5), blood-brain barrier permeability, and CYP450 interactions.

- Docking studies : AutoDock Vina identifies potential targets (e.g., kinase inhibition via nitro group interactions with ATP-binding pockets) .

- Validation : MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories. Contradictions between predicted and experimental bioactivity (e.g., cytotoxicity vs. inactivity) require experimental validation via kinase assays .

Advanced: What experimental strategies resolve discrepancies in reported biological activities of structurally related acetamides?

Answer:

- Comparative assays :

- Use standardized cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability.

- Mechanistic studies : ROS quantification (DCFH-DA assay) clarifies if nitro group reduction drives activity .

- Data reconciliation :

- Meta-analysis of SAR studies identifies critical substituents (e.g., 4-nitro vs. 3-methoxy positional effects) .

- Reproducibility protocols: Pre-registered methods (e.g., Registered Reports) reduce bias in activity reporting .

Advanced: How does the compound’s solid-state structure inform formulation strategies for in vivo studies?

Answer:

- Crystal packing analysis :

- X-ray data reveal hydrogen-bonded dimers (e.g., C=O···H-N interactions) that influence solubility and crystallinity .

- Formulation optimization :

- Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility for oral bioavailability studies.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor nitro group reduction or hydrolysis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing intermediates.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced: What are the unexplored research directions for this compound in medicinal chemistry?

Answer:

- Target identification : CRISPR-Cas9 screens or thermal proteome profiling (TPP) map novel protein targets.

- Pro-drug development : Masking the nitro group as a nitroreductase-activated pro-drug enhances tumor selectivity .

- Hybrid analogs : Incorporating sulfone or phosphonate groups (e.g., inspired by pyridine derivatives) modulates bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.